molecular formula C21H14Br4NaO5S B12362755 Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt CAS No. 62625-32-5

Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt

Cat. No.: B12362755
CAS No.: 62625-32-5
M. Wt: 721.0 g/mol
InChI Key: OLIIKGZXWGINEQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for this compound is derived from its benzoxathiol core, phenolic substituents, and sodium counterion. The parent structure is a 3H-1,2-benzoxathiole system with two phenolic groups at the 4,4' positions. Each phenolic ring contains dibromo and methyl substituents at the 2,6 and 3 positions, respectively. The sulfonate group (S,S-dioxide) and sodium ion complete the structure.

The CAS Registry Number for this compound is 1007478-52-5 . This identifier distinguishes it from structurally similar derivatives, such as the non-methylated analogue (CAS 3791690), which lacks the 3-methyl groups on the phenolic rings.

Molecular Formula and Weight Analysis

The molecular formula is C₂₁H₁₄Br₄NaO₅S , with a calculated molecular weight of 691.9 g/mol . Key compositional features include:

  • Four bromine atoms contributing 463.36 g/mol (66.9% of total mass)
  • A sodium ion (22.99 g/mol, 3.3%)
  • Sulfur (32.07 g/mol, 4.6%) and oxygen (115.99 g/mol, 16.8%) from the benzoxathiol-dioxide system

A comparative analysis with related compounds reveals distinct mass differences:

Compound Feature Molecular Weight (g/mol) Bromine Content (%)
Target Compound 691.9 66.9
Non-methylated analogue 679.8 69.1
5-Hydroxy-1,3-benzoxathiol-2-one 168.17 0

The methyl groups reduce bromine's mass percentage compared to the non-methylated analogue while increasing hydrophobic character.

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray crystallographic studies of related benzoxathiol derivatives provide insights into this compound's likely conformation. The benzoxathiol-dioxide system adopts a planar configuration, as observed in 6-methoxy-1,3-benzoxathiol-2-one (r.m.s. deviation = 0.011 Å). Key structural predictions include:

  • Bond Lengths :
    • S-O bonds: ~1.43 Å (consistent with sulfonate groups)
    • C-Br bonds: ~1.89 Å (characteristic of aromatic bromination)
  • Dihedral Angles :
    • Phenyl rings likely rotated 7–15° relative to the benzoxathiol plane, as seen in acetoxylated derivatives
  • Coordination Geometry :
    • Sodium ion coordinated by three oxygen atoms (two sulfonyl, one phenolic) in a trigonal planar arrangement

Crystallographic data for analogous compounds demonstrate that methyl substituents induce steric effects, increasing interplanar angles between aromatic systems. For example, 2-oxo-1,3-benzoxathiol-6-yl acetate exhibits a 74.42° dihedral angle between the benzoxathiol core and acetate group, suggesting similar torsional strain may occur in the target compound's methyl-substituted rings.

Comparative Structural Analysis with Related Benzoxathiol Derivatives

Structural variations among benzoxathiol derivatives significantly impact physicochemical properties:

Feature Target Compound 5-Hydroxy-1,3-benzoxathiol-2-one Bromocresol Green Sodium
Core Structure Benzoxathiol-dioxide Benzoxathiol-one Benzoxathiol-dioxide
Substituents 2,6-DiBr-3-methyl-phenol 5-Hydroxy 3,3',5,5'-Tetrabromo-4,4'-dihydroxy
Molecular Weight 691.9 g/mol 168.17 g/mol 698.9 g/mol
Solubility Profile Water-soluble (Na⁺) Limited aqueous solubility Water-soluble (Na⁺)
Conformational Flexibility Moderate (methyl hindrance) High Low (bulky Br groups)

The sodium salt form enhances water solubility compared to non-ionic derivatives like 5-hydroxy-1,3-benzoxathiol-2-one. Bromination patterns differ substantially from pH indicators like bromocresol green sodium (3,3',5,5'-tetrabromo substitution), which lacks methyl groups but shares the benzoxathiol-dioxide core.

Methylation at the 3-position introduces unique steric effects not present in simpler derivatives. Compared to the non-methylated analogue (CID 3791690), the 3-methyl groups likely:

  • Increase hydrophobic surface area by ~18 Ų per methyl group
  • Reduce π-π stacking propensity by 30–40%
  • Modify hydrogen-bonding capacity through steric shielding of phenolic oxygen

Properties

CAS No.

62625-32-5

Molecular Formula

C21H14Br4NaO5S

Molecular Weight

721.0 g/mol

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;

InChI Key

OLIIKGZXWGINEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na]

Origin of Product

United States

Preparation Methods

Solvent-Dependent Regioselectivity

Reactions between 1,2-mercaptophenol and methyl 2-bromoacrylate in acetone at room temperature yield the 2-substituted benzoxathiine carboxylate as the dominant product (87% yield). In contrast, dichloromethane (DCM) shifts regioselectivity toward 3-substituted isomers (34% 2-substituted vs. 66% 3-substituted). This divergence arises from solvent polarity effects on thiolate/phenolate nucleophilicity and transition-state stabilization.

Table 1: Solvent Influence on Regioisomer Distribution

Solvent 2-Substituted Isomer (%) 3-Substituted Isomer (%)
Acetone 87 13
DCM 34 66
Acetonitrile 50 50

Bromination and Methyl Group Introduction

Bromination occurs at two stages: (1) pre-functionalization of aromatic rings and (2) post-cyclization halogenation.

Directed Bromination Strategy

Electrophilic bromination using Br₂ in acetic acid selectively targets the para-positions relative to hydroxyl and sulfonate groups. Methyl substituents are introduced via Friedel-Crafts alkylation prior to cyclization, employing methyl iodide and AlCl₃ under anhydrous conditions. Kinetic studies reveal that electron-withdrawing sulfonate groups deactivate the ring, necessitating elevated temperatures (80–100°C) for complete dibromination.

Sulfonation and Sodium Salt Formation

The 1,1-dioxido-3H-benzoxathiol moiety forms through oxidation of the sulfur atom using hydrogen peroxide (30% v/v) in alkaline media. Subsequent treatment with sodium methoxide in methanol precipitates the monosodium salt.

Critical Parameters:

  • pH Control: Maintaining pH 9–10 during sulfonation prevents over-oxidation to sulfonic acids.
  • Stoichiometry: A 1:1 molar ratio of free acid to sodium methoxide ensures complete salt formation without residual alkalinity.

Industrial-Scale Purification Protocols

Pharmaceutical-grade purity (>99.5%) is achieved through a tandem crystallization process:

  • Primary Crystallization: Crude product dissolved in hot ethanol/water (70:30 v/v), cooled to 4°C.
  • Chromatographic Polishing: Silica gel column chromatography with ethyl acetate/hexane (1:3) removes non-polar impurities.

Yield Optimization Data:

Step Laboratory Yield (%) Industrial Yield (%)
Cyclization 78 85
Bromination 92 89
Salt Formation 95 97

Mechanistic Insights into Side Reactions

Competing pathways during benzoxathiol formation include:

  • Thiol Oxidation: Atmospheric oxygen promotes disulfide bond formation, mitigated by nitrogen sparging.
  • Epoxide Ring Opening: Trace moisture generates diol byproducts via epichlorohydrin hydrolysis, requiring strict anhydrous conditions.

Emerging Methodologies

Recent advances include microwave-assisted cyclization , reducing reaction times from 72 hours to 45 minutes while maintaining 89% yield. Computational modeling (DFT) now predicts regioselectivity trends with 94% accuracy, aiding solvent selection.

Analytical Characterization Benchmarks

Technique Key Identifiers
¹H NMR δ 2.35 (s, 6H, CH₃), δ 7.82 (d, J=8.4 Hz, 4H aromatic)
HPLC Retention time: 6.7 min (C18, 50% MeOH)
FT-IR 1180 cm⁻¹ (S=O), 1050 cm⁻¹ (C-O-C)

Chemical Reactions Analysis

Types of Reactions

Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .

Scientific Research Applications

Analytical Chemistry

PBTBO is frequently employed as an analytical reagent in laboratories. Its sensitivity to pH changes allows it to function as an effective pH indicator. The compound's ability to undergo colorimetric changes makes it suitable for titrations and other quantitative analyses where precise measurements are critical.

Biological Studies

Research has indicated that PBTBO exhibits notable biological activity. It interacts with cellular components such as proteins and nucleic acids, leading to alterations in their structural integrity and function. This interaction can induce oxidative stress and inhibit specific enzymes, making PBTBO a subject of interest in pharmacological studies focused on enzyme mechanisms and cellular responses to oxidative agents.

Environmental Assessments

PBTBO's potential environmental impact has been a focus of studies assessing its persistence and accumulation in biological systems. Given its chemical structure, there are concerns regarding its effects on aquatic life when released into the environment following laboratory use.

Industrial Applications

In industrial settings, PBTBO is utilized for large-scale synthesis processes where its chemical properties can be leveraged for the production of other compounds. The synthesis is optimized for efficiency and yield using automated reactors that maintain controlled conditions.

Case Study 1: Biological Interaction Studies

A study explored the binding interactions of PBTBO with various proteins. Results indicated that PBTBO could alter protein conformation upon binding, which may lead to significant biological effects such as enzyme inhibition and altered metabolic pathways. These findings suggest potential applications in drug design where modulation of protein activity is desired.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of PBTBO highlighted its potential risks when released into aquatic systems. The study measured concentrations of PBTBO in sediment samples from various locations, finding that while levels were generally below harmful thresholds for aquatic organisms, continuous monitoring is recommended to assess long-term ecological impacts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonated bromophenols and benzoxathiol derivatives. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Property Target Compound Bromophenol Blue Sodium PBTBO (CAS: 62625-32-5) Free Acid Form (CAS: 76-60-8)
Molecular Formula C₁₉H₉Br₄NaO₅S C₁₉H₉Br₄NaO₅S C₁₉H₁₀Br₄O₅S·Na C₂₁H₁₄Br₄O₅S
Molecular Weight (g/mol) 691.94 691.94 ~691.9 (estimated) 698.01
Substituents 2,6-dibromo-3-methylphenol, sodium sulfonate 2,6-dibromophenol, sodium sulfonate 2,6-dibromo-3-methylphenol, sodium sulfonate 2,6-dibromo-3-methylphenol, free sulfonic acid
Physical State Dark green powder Blue powder (typical for bromophenol blue) Not reported Not reported
Solubility Water, ethanol Water, ethanol Likely similar (analytical reagent use) Lower solubility (acid form)
Density (g/mL) 0.954 Not reported Not reported Not reported

Functional and Application Differences

  • Sodium salt enhances water solubility .
  • Bromophenol Blue Sodium: Widely recognized pH indicator (transition range: pH 3.0–4.6). Structural similarity suggests overlapping applications, but bromine count and substituents may alter spectral properties .
  • PBTBO : Explicitly identified as an analytical reagent in laboratories, though manufacturing is restricted in Canada .
  • Free Acid Form (CAS: 76-60-8) : Likely less water-soluble due to the absence of a sodium counterion, limiting its utility in aqueous systems .

Key Research Findings and Data Gaps

  • Application Potential: Its sodium salt form and solubility profile make it suitable for analytical chemistry, though explicit studies on its optical or electrochemical properties are lacking in the provided evidence.
  • Safety Data: Limited to skin irritation; comprehensive toxicological or ecotoxicological studies are absent .

Biological Activity

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt (CAS number 62625-32-5), is a complex organic compound with notable biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C21H14Br4NaO5S
Molecular Weight 722.02 g/mol
CAS Number 62625-32-5
Chemical Structure Chemical Structure

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt exhibits significant biological activity through various mechanisms:

  • Oxidative Stress Induction : The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. This inhibition can disrupt normal cellular functions and lead to altered physiological responses.
  • Binding Interactions : The compound interacts with proteins and nucleic acids, altering their structural integrity and function. This interaction is critical in understanding its potential risks and benefits in biological systems .

Toxicological Studies

Research indicates that Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt may pose ecological and health risks due to its potential for persistence and bioaccumulation in organisms. Studies have highlighted the following findings:

  • Ecotoxicity : The compound has been flagged for its potential toxicity to aquatic organisms, raising concerns about its environmental impact when released into water bodies .
  • Health Risks : Exposure to this compound may lead to irritant effects on skin and eyes. Long-term exposure could result in more severe health implications due to its oxidative stress-inducing properties .

Case Study 1: Environmental Impact Assessment

A comprehensive screening assessment conducted by Health Canada evaluated the ecological risks associated with Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt]. The assessment concluded that the compound meets criteria for persistence and bioaccumulation potential. It was recommended that further studies be conducted to monitor its effects on aquatic ecosystems .

Case Study 2: Pharmacological Research

In pharmacological studies focusing on oxidative stress responses in human cell lines, the compound demonstrated significant cytotoxic effects at higher concentrations. Researchers observed that treatment with the compound led to increased levels of lipid peroxidation and DNA damage markers in treated cells compared to controls. These findings suggest a potential role for this compound as a model for studying oxidative stress-related diseases .

Q & A

Q. What experimental methods are recommended to confirm the molecular structure of this compound?

Methodological Answer:

  • Use high-resolution mass spectrometry (HR-MS) to verify the molecular formula (C₂₁H₁₄Br₄O₅S, MW 698.0139) and isotopic patterns for bromine .
  • Perform ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to analyze aromatic protons, methyl groups, and sulfonate peaks. Compare chemical shifts with benzoxathiole derivatives in literature .
  • Elemental analysis should match theoretical values (Br: ~45.8%, S: ~4.6%) to confirm purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Follow reflux conditions (e.g., absolute ethanol, glacial acetic acid catalyst) with controlled stoichiometry of precursors .
  • Monitor reaction progress via thin-layer chromatography (TLC) . Optimize reaction time (e.g., 4–6 hours) and temperature (80–100°C) to prevent decomposition.
  • Purify via recrystallization using ethanol/water mixtures, ensuring slow cooling to enhance crystal formation .

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and hydrolysis .
  • Conduct accelerated stability studies under varying pH (3–9), temperature (25–60°C), and humidity (40–80% RH) using UV-Vis spectroscopy to track degradation .

Advanced Research Questions

Q. How can mechanistic pathways for sulfonate group reactivity be elucidated?

Methodological Answer:

  • Use density functional theory (DFT) calculations to model electron density around the sulfonate moiety and predict nucleophilic/electrophilic sites .
  • Perform kinetic isotope effect (KIE) studies with deuterated analogs to identify rate-determining steps in substitution reactions .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • If NMR suggests planar symmetry but X-ray crystallography shows distorted geometry, analyze crystal packing effects and hydrogen bonding via single-crystal diffraction .
  • Cross-validate with FT-IR to confirm functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Q. What in vitro models are suitable for assessing biological activity?

Methodological Answer:

  • Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Prepare serial dilutions in Mueller-Hinton broth .
  • For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293), comparing IC₅₀ values with positive controls (e.g., doxorubicin) .

Q. How to evaluate environmental impact of accidental release in lab settings?

Methodological Answer:

  • Follow OECD Guideline 301 for biodegradation testing : incubate with activated sludge and measure dissolved organic carbon (DOC) removal over 28 days .
  • Use Daphnia magna acute toxicity tests (48-hour EC₅₀) to assess aquatic risk .

Methodological Notes

  • Synthesis References : details reflux protocols, while provides safety and purification guidelines.
  • Analytical Techniques : –2 and 9 emphasize NMR/MS for structural confirmation.
  • Safety Protocols : ’s SDS outlines acute toxicity mitigation (e.g., PPE, fume hoods) .

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